2-(4-Chloro-7-fluoro-1H-indol-3-yl)acetonitrile
Description
2-(4-Chloro-7-fluoro-1H-indol-3-yl)acetonitrile is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chloro and fluoro substitution on the indole ring, which can significantly influence its chemical properties and biological activities.
Properties
Molecular Formula |
C10H6ClFN2 |
|---|---|
Molecular Weight |
208.62 g/mol |
IUPAC Name |
2-(4-chloro-7-fluoro-1H-indol-3-yl)acetonitrile |
InChI |
InChI=1S/C10H6ClFN2/c11-7-1-2-8(12)10-9(7)6(3-4-13)5-14-10/h1-2,5,14H,3H2 |
InChI Key |
DQXJULXWQIBRKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=CNC2=C1F)CC#N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The chloro and fluoro groups can be introduced through electrophilic aromatic substitution reactions using appropriate halogenating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-7-fluoro-1H-indol-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chloro-7-fluoro-1H-indol-3-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-7-fluoro-1H-indol-3-yl)acetonitrile involves its interaction with various molecular targets. The indole ring can interact with biological receptors, enzymes, and nucleic acids, influencing cellular processes . The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Indol-3-yl)acetonitrile: Lacks the chloro and fluoro substituents, which can result in different biological activities.
2-(4-Methyl-1H-indol-3-yl)acetonitrile: Contains a methyl group instead of chloro and fluoro, affecting its chemical properties.
2-(6-Fluoro-1H-indol-3-yl)acetic acid: Similar structure but with an acetic acid group instead of a nitrile.
Uniqueness
The presence of both chloro and fluoro substituents in 2-(4-Chloro-7-fluoro-1H-indol-3-yl)acetonitrile makes it unique compared to other indole derivatives.
Biological Activity
2-(4-Chloro-7-fluoro-1H-indol-3-yl)acetonitrile is a synthetic organic compound belonging to the indole family, characterized by a bicyclic structure that includes a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of chloro and fluoro substituents on the indole ring enhances its chemical properties and biological activity, making it a compound of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of 2-(4-Chloro-7-fluoro-1H-indol-3-yl)acetonitrile is C10H7ClF2N2. The indole structure contributes to the compound's diverse biological activities, which include potential applications in treating various diseases.
Biological Activity
Research indicates that 2-(4-Chloro-7-fluoro-1H-indol-3-yl)acetonitrile exhibits several biological activities:
- Antimicrobial Activity : The compound has shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies report minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against various bacterial strains including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli .
- Antifungal Activity : It also demonstrates antifungal effects, particularly against Candida albicans and Fusarium oxysporum, with MIC values indicating moderate efficacy .
- Potential Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through interaction with specific molecular targets involved in cell signaling pathways .
The mechanism by which 2-(4-Chloro-7-fluoro-1H-indol-3-yl)acetonitrile exerts its biological effects likely involves modulation of enzyme activity and receptor interactions. Its structural features allow it to bind effectively to proteins implicated in disease pathways, potentially leading to therapeutic benefits .
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Molecular Docking Studies : These studies have indicated that 2-(4-Chloro-7-fluoro-1H-indol-3-yl)acetonitrile can bind effectively to various biological targets, suggesting its potential as a lead compound for drug development .
- Comparative Analysis : A comparative study with structurally similar compounds revealed that the dual substitution of chloro and fluoro groups enhances reactivity and selectivity, which may contribute to improved biological activity .
Data Table: Biological Activity Comparison
| Compound Name | Structure Features | Antibacterial Activity (MIC µM) | Antifungal Activity (MIC µM) |
|---|---|---|---|
| 2-(4-Chloro-7-fluoro-1H-indol-3-yl)acetonitrile | Chloro and fluoro substitutions on indole ring | 4.69 - 156.47 | 16.69 - 222.31 |
| Similar Compound A | Different substitution pattern | Higher MIC values | Lower MIC values |
| Similar Compound B | Single substitution on indole ring | Moderate activity | Minimal activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
